molecular formula C15H20F3N3O2 B1396042 tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 1232433-14-5

tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1396042
CAS RN: 1232433-14-5
M. Wt: 331.33 g/mol
InChI Key: SURQIBZQLRFTLW-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 2613382-96-8 . It has a molecular weight of 346.35 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21F3N4O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-11(19)8-10(9-20-12)15(16,17)18/h8-9H,4-7,19H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 346.35 .

Scientific Research Applications

Catalytic Applications

Research has demonstrated the use of tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate derivatives in catalytic processes. A study by Mennenga et al. (2015) focused on the synthesis and polymerization of a related pyridinyl derivative for use in catalysis, particularly in acylation chemistry. Their findings revealed that these polymers exhibit significant catalytic activity, influenced by neighboring group effects in the catalytic cycle (Mennenga, Dorn, Menzel, & Ritter, 2015).

Synthesis and Characterization

Several studies have explored the synthesis and characterization of tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate and its derivatives. For instance, Sanjeevarayappa et al. (2015) synthesized a similar compound and conducted X-ray diffraction studies and biological evaluation, highlighting its structural and potential biological significance (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified approach, illustrating its novel chemistry and pharmacological potential (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Biological Activity

Research has also delved into the biological activities of tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate derivatives. A study by Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities, demonstrating moderate biological activity against several microorganisms (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

Chemical Modification and Synthesis

Nie et al. (2020) studied the chemical modification of a related compound and evaluated its analgesic activity, highlighting the potential of such compounds in developing new pharmaceuticals (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020). In another study, Zhang et al. (2018) established a high-yield synthetic method for a related compound, emphasizing its importance as an intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).

properties

IUPAC Name

tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)12-5-4-11(10-19-12)15(16,17)18/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURQIBZQLRFTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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